

AZD8154: A Tool for Interrogating Immune Cell Signaling Pathways

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Compound of Interest

Compound Name: AZD8154
Cat. No.: B10821542

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8154 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms.^{[1][2]} These PI3K isoforms are predominantly expressed in leukocytes and play a crucial role in regulating a wide array of immune cell functions, including differentiation, proliferation, migration, and survival.^{[1][3][4]} By specifically targeting PI3K γ and PI3K δ , **AZD8154** serves as a valuable research tool for dissecting the intricate signaling networks that govern immune responses. These application notes provide detailed protocols for utilizing **AZD8154** to study key aspects of immune cell signaling.

The PI3K signaling pathway is a central regulator of cellular processes in asthma, a chronic inflammatory disease of the airways. Activation of PI3K modulates critical events in the inflammatory response. **AZD8154** has been shown to suppress the activation of the PI3K pathway, leading to a significant inhibition of airway inflammation.

Mechanism of Action

AZD8154 exerts its effects by inhibiting the catalytic activity of PI3K γ and PI3K δ , thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting downstream effectors such as Akt to the plasma membrane, leading to their

activation. By blocking this initial step, **AZD8154** effectively dampens the entire PI3K/Akt signaling cascade in immune cells. This targeted inhibition allows for the specific investigation of PI3K γ and PI3K δ -dependent signaling pathways.

Data Presentation

The following tables summarize the in vitro inhibitory activity of **AZD8154** against various PI3K isoforms and its effects on immune cell functions.

Table 1: In Vitro Inhibition of PI3K Isoforms by **AZD8154**

PI3K Isoform	Cell Line	pIC50	IC50 (nM)
PI3K γ	RAW 264	9.1	0.76
PI3K δ	JEKO-1	8.4	4.3
PI3K α	PDPK1	<4.7	>18400
PI3K β	TOR7	<4.5	>30000

Table 2: Species-Specific In Vitro Inhibition of PI3K Isoforms by **AZD8154**

Species	PI3K Isoform	pIC50	IC50 (nM)
Human	PI3K γ	9.1	0.79
Human	PI3K δ	9.2	0.69
Human	PI3K α	7.2	61
Human	PI3K β	5.9	1400
Dog	PI3K γ	8.5	3.0
Dog	PI3K δ	8.5	3.4
Dog	PI3K α	7.5	30
Dog	PI3K β	6.5	301
Mouse	PI3K γ	8.0	9.5
Mouse	PI3K δ	8.6	2.7
Mouse	PI3K α	7.8	15
Mouse	PI3K β	5.6	2600

Table 3: Functional Effects of **AZD8154** on Immune Cells

Cell Type	Stimulus	Measured Effect	Finding
Rat Splenic B-cells	N/A	CD11b and CD86 expression	Inhibition of expression at concentrations of 0.1-1000 nM.
Human PBMCs (from severe asthmatics)	anti-CD2, CD3, & CD28	Cytokine release (e.g., IL-13, IL-17)	Dose-dependent inhibition of cytokine release.
Eosinophils (from severe asthmatics)	Eotaxin-3	CD11b expression	Dose-dependent inhibition of CD11b expression.
Neutrophils (from severe asthmatics)	IL-8	CD11b expression	Dose-dependent inhibition of CD11b expression.
Rat Model (inhaled LPS)	LPS	Neutrophil recruitment into bronchoalveolar lavage fluid (BALf)	83% inhibition at 0.3 mg/kg, 51% inhibition at 0.1 mg/kg.
Sensitized Rats	Ovalbumin challenge	Phosphorylation of S6 ribosomal protein, cytokine release (IL-13, IL-17), eosinophil influx	Dose-dependent inhibition at doses of 69 to 1180 µg/kg.

Experimental Protocols

Herein are detailed methodologies for key experiments to study the effects of **AZD8154** on immune cell signaling.

Western Blot for Phospho-Akt (pAkt) Inhibition

This protocol assesses the inhibition of PI3K signaling by measuring the phosphorylation of its downstream effector, Akt.

Materials:

- Immune cells (e.g., PBMCs, neutrophils)
- **AZD8154**
- Cell culture medium
- Stimulant (e.g., anti-CD3/CD28 antibodies, chemokines)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-pAkt (Ser473) and anti-total Akt
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Culture and Treatment:
 - Culture immune cells to the desired density.
 - Pre-incubate cells with various concentrations of **AZD8154** or vehicle control (DMSO) for 1-2 hours.
 - Stimulate cells with an appropriate agonist for 15-30 minutes.
- Protein Extraction:
 - Wash cells with ice-cold PBS.

- Lyse cells with lysis buffer on ice.
- Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against pAkt overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
 - Detect the signal using an ECL substrate and an imaging system.
- Stripping and Re-probing:
 - Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

ELISA for Cytokine Production

This protocol quantifies the effect of **AZD8154** on the production of cytokines by immune cells.

Materials:

- Immune cells (e.g., PBMCs)

- **AZD8154**

- Cell culture medium
- Stimulant (e.g., anti-CD3/CD28 antibodies, LPS)
- Cytokine ELISA kit (e.g., for IL-13, IL-17)
- 96-well ELISA plates
- Wash buffer
- Substrate solution
- Stop solution
- Plate reader

Procedure:

- Cell Culture and Treatment:
 - Plate immune cells in a 96-well plate.
 - Pre-incubate cells with various concentrations of **AZD8154** or vehicle control for 1-2 hours.
 - Stimulate cells with the appropriate agonist and incubate for 24-72 hours.
- Sample Collection:
 - Centrifuge the plate to pellet the cells.
 - Carefully collect the supernatant containing the secreted cytokines.
- ELISA:
 - Perform the ELISA according to the manufacturer's instructions. This typically involves:
 - Coating the plate with a capture antibody.

- Blocking the plate.
- Adding cell culture supernatants and standards.
- Adding a detection antibody.
- Adding an enzyme conjugate (e.g., streptavidin-HRP).
- Adding the substrate and stop solution.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength using a plate reader.
 - Generate a standard curve and calculate the concentration of the cytokine in each sample.

Flow Cytometry for T-Cell Activation Markers

This protocol assesses the effect of **AZD8154** on T-cell activation by measuring the expression of surface markers like CD69 and CD25.

Materials:

- PBMCs
- **AZD8154**
- Cell culture medium
- Stimulant (e.g., anti-CD3/CD28 antibodies)
- Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Plate PBMCs in a 96-well plate.
 - Pre-incubate cells with various concentrations of **AZD8154** or vehicle control for 1-2 hours.
 - Stimulate cells with anti-CD3/CD28 antibodies and incubate for 24-72 hours.
- Cell Staining:
 - Harvest the cells and wash with FACS buffer.
 - Resuspend cells in FACS buffer containing the antibody cocktail.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer.
- Data Acquisition and Analysis:
 - Resuspend cells in FACS buffer and acquire data on a flow cytometer.
 - Gate on lymphocyte and T-cell populations (CD3+).
 - Analyze the expression of CD69 and CD25 on CD4+ and CD8+ T-cell subsets.

CFSE-Based Cell Proliferation Assay

This protocol measures the effect of **AZD8154** on immune cell proliferation.

Materials:

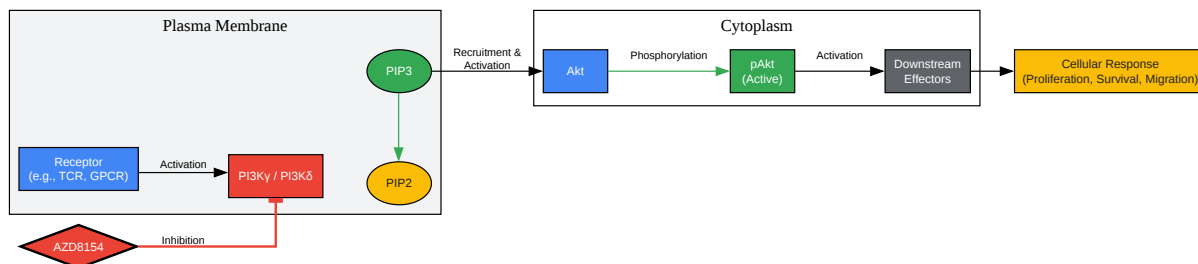
- Immune cells (e.g., PBMCs)
- **AZD8154**
- Cell culture medium
- Stimulant (e.g., anti-CD3/CD28 antibodies)

- Carboxyfluorescein succinimidyl ester (CFSE)
- FACS buffer
- Flow cytometer

Procedure:

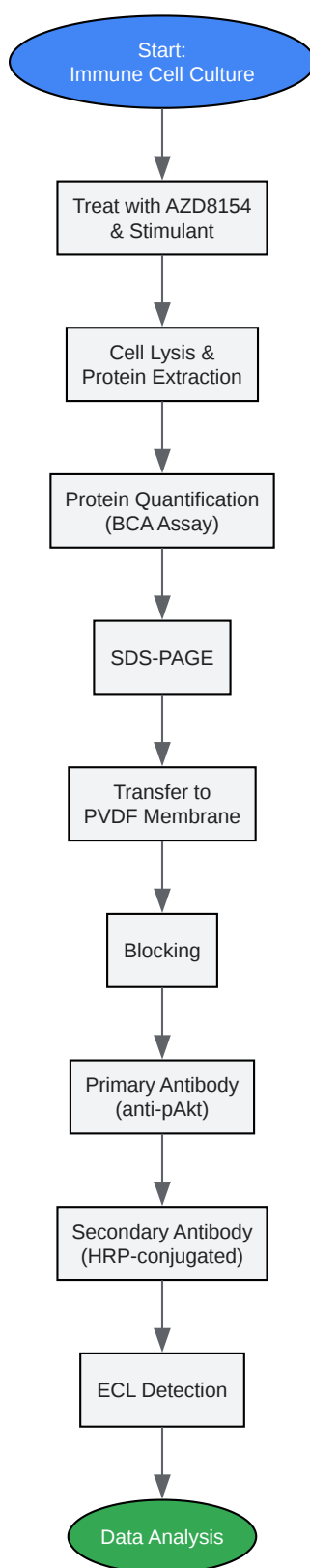
- CFSE Staining:
 - Resuspend cells in PBS at a concentration of $1-10 \times 10^6$ cells/mL.
 - Add CFSE to a final concentration of 1-5 μ M and incubate for 10-15 minutes at 37°C.
 - Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
 - Wash the cells twice with culture medium.
- Cell Culture and Treatment:
 - Plate the CFSE-labeled cells.
 - Add various concentrations of **AZD8154** or vehicle control.
 - Add the appropriate stimulus.
 - Culture for 3-5 days.
- Data Acquisition and Analysis:
 - Harvest the cells and wash with FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Visualizations



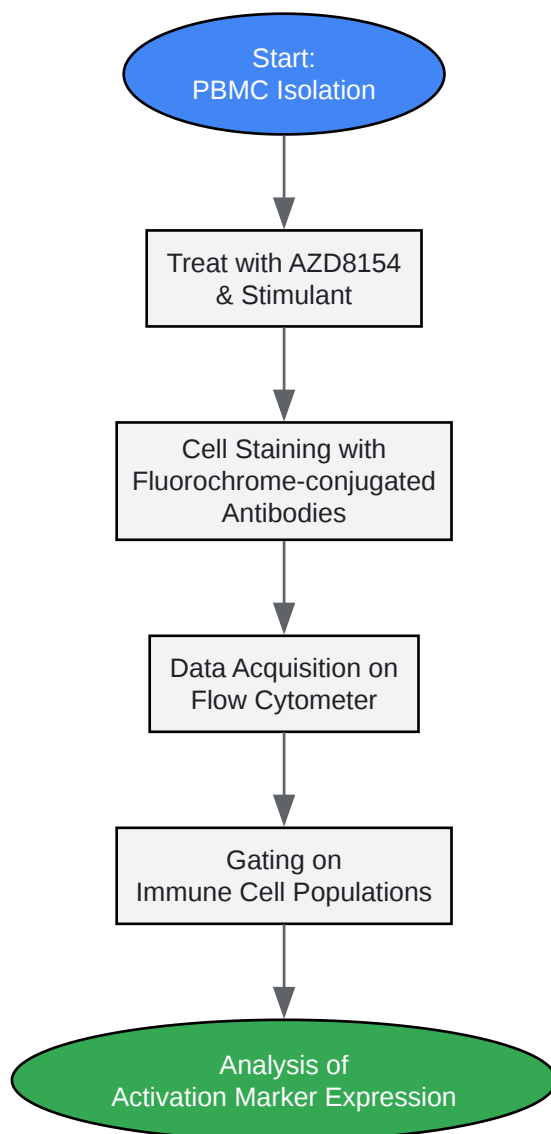
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Caption: PI3K signaling pathway and the inhibitory action of **AZD8154**.



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Caption: Experimental workflow for Western Blot analysis of pAkt.



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Caption: Experimental workflow for Flow Cytometry analysis.

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